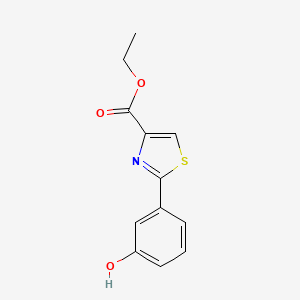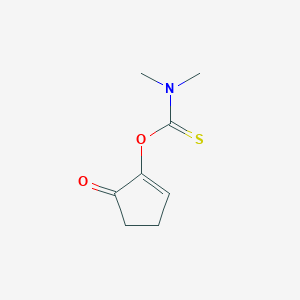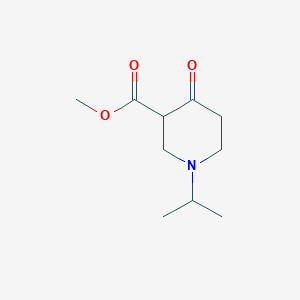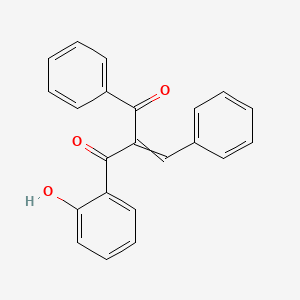
Ethyl 2-(3-hydroxyphenyl)-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-hydroxyphenyl)-1,3-thiazole-4-carboxylate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a hydroxyphenyl group, and a thiazole ring, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-hydroxyphenyl)-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a hydroxy-substituted benzene derivative reacts with the thiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrothiazoles and related compounds.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 2-(3-hydroxyphenyl)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-hydroxyphenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions, enhancing binding affinity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylate
- Methyl 2-(3-hydroxyphenyl)-1,3-thiazole-4-carboxylate
- Ethyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate
Uniqueness
This compound is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. This positional specificity can lead to distinct pharmacological profiles compared to its analogs.
Propriétés
Numéro CAS |
113334-59-1 |
|---|---|
Formule moléculaire |
C12H11NO3S |
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
ethyl 2-(3-hydroxyphenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-12(15)10-7-17-11(13-10)8-4-3-5-9(14)6-8/h3-7,14H,2H2,1H3 |
Clé InChI |
KBYKESPECLLDSL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{3-[(1,3-Benzothiazol-2-yl)methoxy]phenyl}-N-ethylethanesulfonamide](/img/structure/B14308627.png)

![2,5-Pyrrolidinedione, 1,1'-[[2,2'-bipyridine]-4,4'-diylbis(carbonyloxy)]bis-](/img/structure/B14308644.png)
![2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14308651.png)


![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)

![N-[(4-tert-Butoxyphenyl)methylidene]hydroxylamine](/img/structure/B14308685.png)

